molecular formula C16H13FN2O3S B2371743 2-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide CAS No. 2034306-88-0

2-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide

Cat. No.: B2371743
CAS No.: 2034306-88-0
M. Wt: 332.35
InChI Key: MIRVVFAPCXUVTC-UHFFFAOYSA-N
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Description

2-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H13FN2O3S and its molecular weight is 332.35. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Studies

The compound's relevance is seen in studies focusing on the synthesis and characterization of fluorinated heterocycles, showcasing its significance in exploring novel chemical entities. For instance, research on the synthesis and NMR studies of 2- and 3-fluoro-substituted heterocycles reveals insights into the chemical shifts and coupling constants associated with fluoro-substituted compounds, highlighting the impact of fluorination on molecular properties (Dvornikova et al., 2003). Such studies are pivotal for understanding the molecular behavior of fluoro-substituted benzenesulfonamides, including our compound of interest.

Application in Material Science

The development of advanced materials benefits from the study of compounds with unique electronic and structural properties. Research involving the synthesis and application of sulfonamide derivatives, including those related to the compound , contributes to material science, particularly in the creation of novel photovoltaic materials and electronic devices. For example, studies on the effect of donor units on the properties of fluorinated acceptor-based systems explore the role of sulfur and nitrogen heterocycles in modifying electronic properties for applications in organic electronics and photovoltaics (Çakal et al., 2021).

Potential in Biological Applications

Research into the biological applications of sulfonamide compounds, including those structurally related to 2-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide, investigates their potential as therapeutic agents. Studies on compounds acting as cyclooxygenase inhibitors or serotonin receptor antagonists hint at the therapeutic potential of sulfonamide derivatives in treating inflammatory conditions, pain management, and psychiatric disorders (Hashimoto et al., 2002). These findings underscore the importance of such compounds in medicinal chemistry and drug design.

Environmental and Sensory Applications

Fluorinated sulfonamides have also been explored for environmental monitoring and sensor development. Reaction-based fluorescent probes utilizing sulfonamide derivatives demonstrate the potential for selective detection of hazardous substances, offering pathways for the development of highly sensitive and selective sensors for environmental and biological monitoring (Wang et al., 2012).

Mechanism of Action

Target of Action

It is known that similar compounds are often used in suzuki–miyaura coupling reactions , which suggests that its targets could be involved in carbon-carbon bond formation.

Mode of Action

The compound’s mode of action is likely related to its role in Suzuki–Miyaura coupling reactions . In these reactions, the compound may interact with its targets through oxidative addition and transmetalation . Oxidative addition involves the donation of electrons to form a new bond, while transmetalation involves the transfer of groups from one metal to another .

Biochemical Pathways

The compound is likely involved in the biochemical pathways related to Suzuki–Miyaura coupling reactions . These reactions are widely used in organic synthesis and involve the formation of carbon-carbon bonds . The downstream effects of these reactions can lead to the synthesis of a variety of organic compounds.

Pharmacokinetics

It is known that the compound’s stability and reactivity can be influenced by various factors, such as the presence of other functional groups .

Result of Action

The result of the compound’s action is likely the formation of new carbon-carbon bonds through Suzuki–Miyaura coupling reactions . This can lead to the synthesis of a variety of organic compounds, which can have various applications in fields such as medicinal chemistry and materials science.

Action Environment

The action of the compound can be influenced by various environmental factors. For example, the presence of other functional groups can affect the compound’s reactivity and stability . Additionally, the compound’s action can be influenced by the conditions under which the Suzuki–Miyaura coupling reactions are carried out .

Properties

IUPAC Name

2-fluoro-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O3S/c17-14-4-1-2-6-16(14)23(20,21)19-10-12-8-13(11-18-9-12)15-5-3-7-22-15/h1-9,11,19H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIRVVFAPCXUVTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)NCC2=CC(=CN=C2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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